molecular formula C16H21N5O2 B6023775 N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6023775
M. Wt: 315.37 g/mol
InChI Key: YBKQPUGQDPXHGZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a tetrazole ring and a 4-methoxybenzyl group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The 4-methoxybenzyl group contributes to lipophilicity and may influence receptor binding.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-7-5-13(6-8-14)11-17-15(22)16(9-3-2-4-10-16)21-12-18-19-20-21/h5-8,12H,2-4,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKQPUGQDPXHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and research findings, supported by data tables and case studies.

  • Molecular Formula : C16H21N5O2
  • Molecular Weight : 315.37 g/mol
  • Purity : Typically 95%.

The compound features a tetrazole moiety, which is known for its ability to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Tetrazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that related tetrazole compounds possess potent effects against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory activity of tetrazole compounds has been well documented. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses .

3. Analgesic Properties

Research has indicated that certain tetrazole derivatives exhibit analgesic effects comparable to standard pain relief medications. The mechanism involves the inhibition of pain pathways at the central nervous system level. The specific analgesic potential of this compound requires further investigation but shows promise based on related compounds .

4. Anticancer Activity

Tetrazole-containing compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound may exhibit similar activities, warranting further exploration in cancer research contexts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicComparable to standard analgesics
AnticancerInduction of apoptosis in cancer cells

Case Study: Analgesic Activity

A study conducted on a series of tetrazole derivatives, including this compound, evaluated their analgesic properties using animal models. The results indicated a dose-dependent reduction in pain response, suggesting potential for therapeutic use in pain management .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

H2L8 (N-(4-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide)

  • Substituents: Thiourea (-NH-CS-NH-) and 4-methoxyphenyl.
  • Molecular Weight: ~307.4 g/mol.
  • Key Features: Metal-chelating properties due to thiourea; antifungal and insecticidal activities.

2-Benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide Substituents: Thiazole ring and benzyl group. Molecular Weight: 338.42 g/mol.

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Substituents: Indazole and 4-methoxyphenyl. Molecular Weight: ~450 g/mol (estimated). Key Features: Indazole’s role in kinase inhibition; methoxyphenyl for solubility modulation.

Target Compound Substituents: Tetrazole (1H-tetrazol-1-yl) and 4-methoxybenzyl. Molecular Weight: ~314.36 g/mol (calculated).

Physicochemical Properties

Property Target Compound H2L8 Thiazole Derivative Indazole Derivative
Molecular Weight 314.36 g/mol 307.4 g/mol 338.42 g/mol ~450 g/mol
Key Functional Group Tetrazole Thiourea Thiazole Indazole
Aromatic Substituent 4-Methoxybenzyl 4-Methoxyphenyl Benzyl 4-Methoxyphenyl
Lipophilicity (LogP) Moderate (estimated) High (due to thiourea) High (thiazole + benzyl) Moderate (indazole)

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